![molecular formula C13H24N2O3 B4117056 N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide](/img/structure/B4117056.png)
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide
Overview
Description
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide, also known as MGCD0103, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. The inhibition of HDACs by MGCD0103 results in the re-expression of silenced genes, making it a promising therapeutic agent for the treatment of various diseases, including cancer.
Mechanism of Action
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide exerts its anti-cancer effects by inhibiting HDACs, which leads to the re-expression of silenced genes. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide has been shown to induce a variety of biochemical and physiological effects in cancer cells, including the upregulation of pro-apoptotic genes, the downregulation of anti-apoptotic genes, and the inhibition of angiogenesis. Additionally, N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide has been shown to induce cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide as a research tool is its specificity for HDACs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide. One potential area of focus is the identification of biomarkers that can predict response to N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide treatment, which could help to optimize patient selection for clinical trials. Additionally, further studies are needed to investigate the potential use of N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide in combination with other therapeutic agents, such as immunotherapies and targeted therapies. Finally, the development of more potent HDAC inhibitors with improved pharmacokinetic properties may help to overcome some of the limitations of N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide and other existing HDAC inhibitors.
Scientific Research Applications
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in various preclinical models. Furthermore, N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy agent.
properties
IUPAC Name |
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10-6-3-4-7-11(10)15-13(17)12(16)14-8-5-9-18-2/h10-11H,3-9H2,1-2H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCRLMLPPUHZHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)NCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792929 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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